molecular formula C8H8N2O4 B12905194 alpha-Succinimidosuccinimide CAS No. 69556-95-2

alpha-Succinimidosuccinimide

Katalognummer: B12905194
CAS-Nummer: 69556-95-2
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: FJUZJOJINPUTGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Succinimidosuccinimide typically involves the reaction of succinimide with other chemical reagents under controlled conditions. One common method is the condensation reaction, where succinimide reacts with an aldehyde or ketone in the presence of a catalyst to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Succinimidosuccinimide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Alpha-Succinimidosuccinimide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of alpha-Succinimidosuccinimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    Succinimide: A simpler derivative with similar chemical properties.

    N-Methylsuccinimide: A methylated version with different reactivity.

    Phthalimide: Another imide compound with distinct applications.

Uniqueness: Alpha-Succinimidosuccinimide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

CAS-Nummer

69556-95-2

Molekularformel

C8H8N2O4

Molekulargewicht

196.16 g/mol

IUPAC-Name

1-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C8H8N2O4/c11-5-3-4(8(14)9-5)10-6(12)1-2-7(10)13/h4H,1-3H2,(H,9,11,14)

InChI-Schlüssel

FJUZJOJINPUTGC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1=O)C2CC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.